
2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide is a complex organic compound that features a bromine atom, a piperazine ring, and an adamantane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide typically involves a multi-step process. One common method includes the bromination of 1-(4-methyl-1-piperazinyl)methyladamantane, followed by the formation of the dihydrobromide salt. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 2-Iodo-1-(4-methyl-1-piperazinyl)methyladamantane.
Scientific Research Applications
2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly in targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for creating novel materials with specific properties.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrobromide
- 2-Bromo-6-(4-methyl-1-piperazinyl)benzonitrile
Uniqueness
2-Bromo-1-(4-methyl-1-piperazinyl)methyladamantane dihydrobromide is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
CAS No. |
59177-67-2 |
|---|---|
Molecular Formula |
C16H29Br3N2 |
Molecular Weight |
489.1 g/mol |
IUPAC Name |
1-[(2-bromo-1-adamantyl)methyl]-4-methylpiperazine;dihydrobromide |
InChI |
InChI=1S/C16H27BrN2.2BrH/c1-18-2-4-19(5-3-18)11-16-9-12-6-13(10-16)8-14(7-12)15(16)17;;/h12-15H,2-11H2,1H3;2*1H |
InChI Key |
KETPWUGIGJJRHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC23CC4CC(C2)CC(C4)C3Br.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


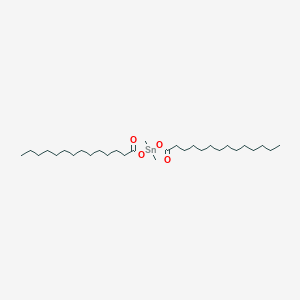
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
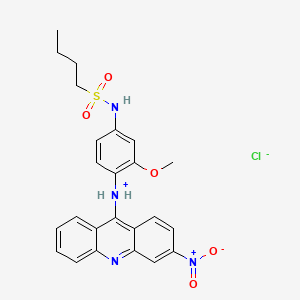
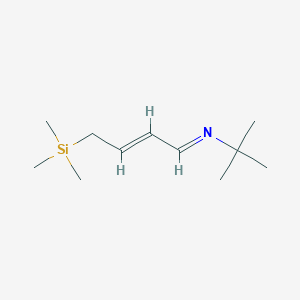
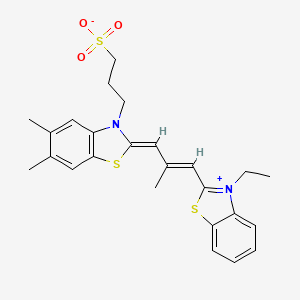

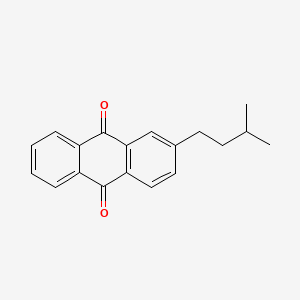
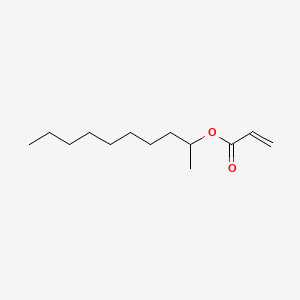



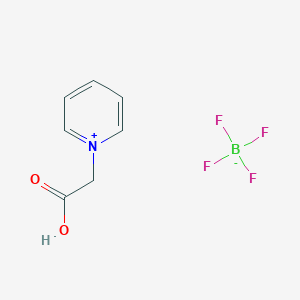
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)

